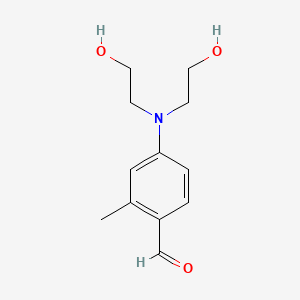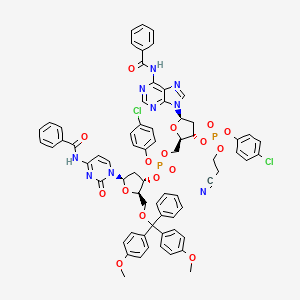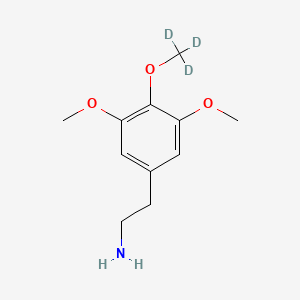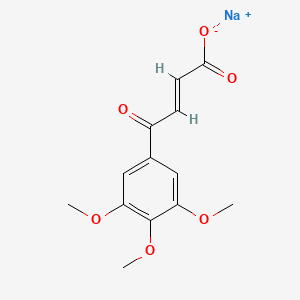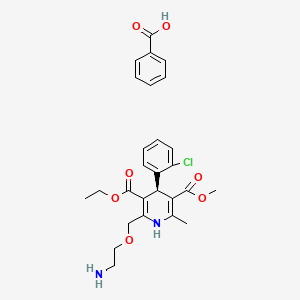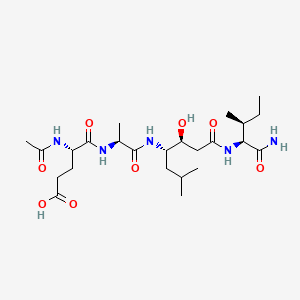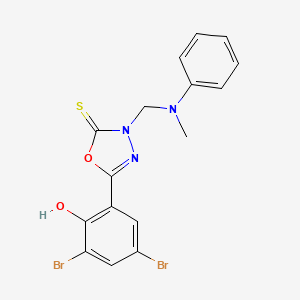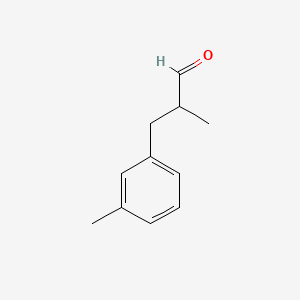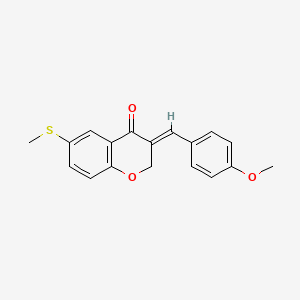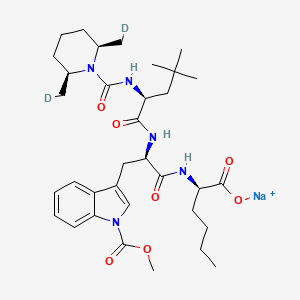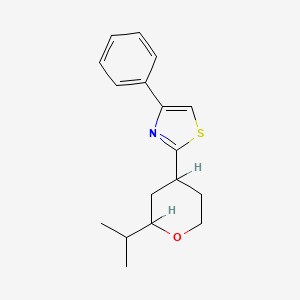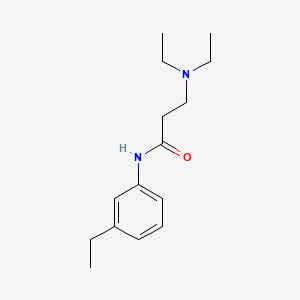
Propionanilide, 3-(diethylamino)-3'-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionanilide, 3-(diethylamino)-3’-ethyl- is a chemical compound with a complex structure that includes both an anilide and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, 3-(diethylamino)-3’-ethyl- typically involves the reaction of aniline derivatives with propionic acid derivatives under specific conditions. One common method involves the use of 3-chloro-1,2-propanediol and diethylamine in the presence of a base such as sodium methoxide . The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propionanilide, 3-(diethylamino)-3’-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Propionanilide, 3-(diethylamino)-3’-ethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propionanilide, 3-(diethylamino)-3’-ethyl- involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity. The pathways involved may include modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
3-(Diethylamino)propylamine: Similar in structure but lacks the anilide group.
N,N-Diethylpropionamide: Contains a similar diethylamino group but differs in the rest of the structure.
Properties
CAS No. |
93151-72-5 |
|---|---|
Molecular Formula |
C15H24N2O |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
3-(diethylamino)-N-(3-ethylphenyl)propanamide |
InChI |
InChI=1S/C15H24N2O/c1-4-13-8-7-9-14(12-13)16-15(18)10-11-17(5-2)6-3/h7-9,12H,4-6,10-11H2,1-3H3,(H,16,18) |
InChI Key |
FGFQPVBMAFUWGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



